Tazarotenic acid
Overview
Description
Tazarotenic acid is a metabolite of tazarotene, a third-generation synthetic retinoid. Tazarotene is primarily used in topical formulations for the treatment of various skin conditions such as acne vulgaris, plaque psoriasis, and photodamaged skin . This compound is the active form of tazarotene and plays a crucial role in its therapeutic effects.
Mechanism of Action
Target of Action
Tazarotenic acid, the active metabolite of Tazarotene, primarily targets the retinoic acid receptors (RARs), specifically RARα, RARβ, and RARγ . These receptors are crucial in the regulation of cellular proliferation and differentiation .
Mode of Action
This binding may modify gene expression, leading to changes in cellular proliferation and differentiation .
Biochemical Pathways
Tazarotene is a prodrug that undergoes esterase hydrolysis to form its active metabolite, this compound .
Pharmacokinetics
Following topical application, tazarotene undergoes rapid metabolism in the skin to form this compound . The systemic bioavailability of tazarotene, measured as this compound, is low, approximately 1% after single and multiple topical applications to healthy skin . This compound is rapidly eliminated via both urinary and fecal pathways with a terminal half-life of about 18 hours .
Result of Action
This compound has been shown to be effective in the treatment of various skin conditions such as psoriasis, acne, and sun-damaged skin . It has been shown to reduce mottling and hyperpigmentation, sallowness, fine wrinkling, and coarse wrinkling in sun-damaged skin .
Action Environment
The efficacy and stability of this compound can be influenced by environmental factors. For instance, the systemic bioavailability of tazarotene increased during the initial 2 weeks of treatment from 1% (single dose) to 5% or less (steady state) in patients with psoriasis, probably related to decreases in plaque elevation and scaling due to successful treatment, resulting in a less effective skin penetration barrier to tazarotene . Furthermore, the therapy is more effective when used with the daily application of sunscreen .
Biochemical Analysis
Biochemical Properties
Tazarotenic acid is a potent and selective agonist of the retinoid receptor (RAR) that binds to RARα, RARβ, and RARγ . It shows relative selectivity for RARβ and RARγ . This interaction with RARs allows this compound to play a significant role in biochemical reactions.
Cellular Effects
This compound influences cell function by modifying gene expression . It impacts cell signaling pathways, gene expression, and cellular metabolism, which are crucial for its therapeutic effects in treating conditions like psoriasis and acne .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with biomolecules, specifically the retinoic acid receptors . It may modify gene expression and influence enzyme activation or inhibition .
Temporal Effects in Laboratory Settings
Current studies primarily focus on its immediate therapeutic effects .
Metabolic Pathways
This compound is involved in metabolic pathways related to retinoid metabolism. It interacts with enzymes and cofactors within these pathways, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical aspects of its function. It is likely to interact with specific transporters or binding proteins, influencing its localization or accumulation within the cell .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are areas of active research. It is likely that specific targeting signals or post-translational modifications direct this compound to specific compartments or organelles within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tazarotene is synthesized through a multi-step process involving the reaction of ethyl 6-[2-(4,4-dimethyl-3,4-dihydro-2H-1-benzothiopyran-6-yl)ethynyl]pyridine-3-carboxylate with various reagents . The synthetic route typically involves the use of isopropyl alcohol, phosphate buffer saline (PBS, pH 7.4), and cyclodextrin . The reaction conditions are carefully controlled to ensure the formation of tazarotene, which is then hydrolyzed to tazarotenic acid in the skin.
Industrial Production Methods
Industrial production of tazarotene involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for high yield and purity, ensuring that the final product meets pharmaceutical standards. The production involves stringent quality control measures to ensure the consistency and efficacy of the compound.
Chemical Reactions Analysis
Types of Reactions
Tazarotenic acid undergoes several types of chemical reactions, including:
Hydrolysis: Tazarotene is hydrolyzed to this compound in the skin by esterases.
Oxidation and Reduction: This compound can undergo further metabolism in the liver, resulting in the formation of sulfoxides, sulfones, and other polar products.
Common Reagents and Conditions
The hydrolysis of tazarotene to this compound occurs in the presence of esterases in the skin. The subsequent metabolic reactions in the liver involve various enzymes that facilitate oxidation and reduction processes.
Major Products Formed
The major product formed from the hydrolysis of tazarotene is this compound. Further metabolism in the liver produces sulfoxides, sulfones, and other polar metabolites .
Scientific Research Applications
Tazarotenic acid has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study retinoid chemistry and its interactions with various receptors.
Biology: Investigated for its role in regulating gene expression and cellular differentiation.
Medicine: Widely used in the treatment of skin conditions such as acne, psoriasis, and photodamage It is also being explored for its potential in treating other conditions like hand osteoarthritis.
Industry: Utilized in the development of topical formulations and transdermal drug delivery systems.
Comparison with Similar Compounds
Tazarotenic acid belongs to the acetylenic class of retinoids, which includes other compounds such as:
Tretinoin: Another retinoid used for similar skin conditions but differs in its receptor binding profile and potency.
Adapalene: A retinoid with a different chemical structure and receptor selectivity, used primarily for acne treatment.
Bexarotene: A retinoid used in the treatment of cutaneous T-cell lymphoma, with a distinct mechanism of action.
This compound is unique in its high selectivity for RARβ and RARγ receptors, which contributes to its specific therapeutic effects and reduced side effects compared to other retinoids .
Properties
IUPAC Name |
6-[2-(4,4-dimethyl-2,3-dihydrothiochromen-6-yl)ethynyl]pyridine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO2S/c1-19(2)9-10-23-17-8-4-13(11-16(17)19)3-6-15-7-5-14(12-20-15)18(21)22/h4-5,7-8,11-12H,9-10H2,1-2H3,(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQIBKLWBVJPOQO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCSC2=C1C=C(C=C2)C#CC3=NC=C(C=C3)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60152094 | |
Record name | Agn 190299 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60152094 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
118292-41-4 | |
Record name | Tazarotenic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=118292-41-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Agn 190299 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118292414 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Agn 190299 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60152094 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TAZAROTENIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/85FDJ14553 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.